3-Bromocinnamic acid

Catalog No.
S1539855
CAS No.
32862-97-8
M.F
C9H7BrO2
M. Wt
227.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromocinnamic acid

CAS Number

32862-97-8

Product Name

3-Bromocinnamic acid

IUPAC Name

(E)-3-(3-bromophenyl)prop-2-enoic acid

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

InChI

InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+

InChI Key

YEMUSDCFQUBPAL-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)O

Solubility

0.00 M

Synonyms

3-bromocinnamic acid, 3-bromocinnamic acid, (E)-isomer, 3-bromocinnamic acid, monoacid, 3-bromocinnamic acid, silver (+1) salt, meta-bromocinnamic acid

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)O
  • Antimicrobial Activity

    Some studies have explored the potential of 3-BrCA and its derivatives as antimicrobial agents. A 2010 study published in Molecules found that 3-BrCA exhibited moderate antibacterial activity against certain strains of Staphylococcus aureus and Escherichia coli []. Further research is needed to determine the effectiveness of 3-BrCA against a broader range of microbes and to understand its mechanism of action.

  • Antioxidant Properties

    There is limited research on the antioxidant properties of 3-BrCA itself. However, cinnamic acid, the non-brominated analogue of 3-BrCA, has been shown to possess antioxidant activity []. This suggests that 3-BrCA may also have antioxidant properties, but further studies are needed to confirm this.

  • Precursor in Organic Synthesis

    3-BrCA can be a valuable intermediate in the synthesis of more complex organic molecules. Due to the presence of the bromine atom and the carboxylic acid group, 3-BrCA can participate in various chemical reactions, allowing for the creation of diverse functional groups. For example, a study published in the Journal of the Brazilian Chemical Society in 2003 describes the use of 3-BrCA in the synthesis of novel heterocyclic compounds [].

Molecular Structure Analysis

The core structure of 3-bromocinnamic acid consists of a benzene ring with a bromine atom attached at the third position (meta position). A carboxylic acid group (COOH) is linked to a double bond (C=C) that extends the carbon chain. This combination creates a functional group known as a cinnamoyl group [].

Here are some key features of the molecule:

  • Unsaturated carbon-carbon bond: The presence of a double bond can influence reactivity and participate in various chemical reactions [].
  • Meta-substituted bromine: The position of the bromine atom can affect the molecule's overall properties and reactivity compared to isomers with the bromine at different positions on the benzene ring.

Chemical Reactions Analysis

3-Bromocinnamic acid can undergo various chemical reactions due to its functional groups. Here are some notable examples:

  • Synthesis: One common method for synthesizing 3-bromocinnamic acid involves the condensation of benzaldehyde with malonic acid in the presence of a suitable catalyst.
C6H5CHO (benzaldehyde) + CH2(COOH)2 (malonic acid) -> C6H5CH=CHCOOH (3-bromocinnamic acid) + CO2 + H2O
  • Decarboxylation

    Under high temperatures, 3-bromocinnamic acid can decarboxylate, losing a carbon dioxide molecule and forming styrene (C6H5CH=CH2).

  • Halogenation

    The presence of the double bond makes 3-bromocinnamic acid susceptible to further halogenation reactions under specific conditions.

XLogP3

2.6

Melting Point

178.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32862-97-8

Wikipedia

(E)-3-(3-bromophenyl)prop-2-enoic acid

General Manufacturing Information

2-Propenoic acid, 3-(3-bromophenyl)-: INACTIVE

Dates

Modify: 2023-08-15

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